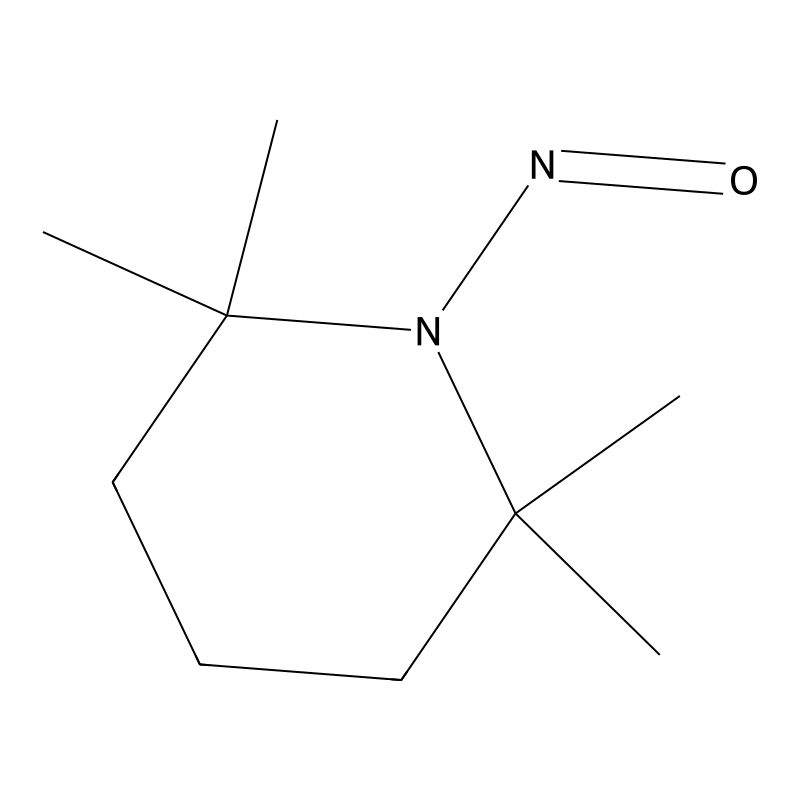

1-Nitroso-2,2,6,6-tetramethylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry

Catalyst

NITP acts as a catalyst in various organic reactions, including

Nitroxyl-containing polymers

Researchers are exploring the use of NITP in the preparation of polymers containing nitroxyl groups Source: Clearsynth: . These polymers have potential applications in drug delivery and tissue engineering due to the unique properties of nitroxyl.

Biological Studies

Antioxidant properties

Studies suggest that NITP may have antioxidant properties and can potentially protect cells from oxidative stress Source: Clearsynth: .

Nitric oxide (NO) signaling pathways

Researchers have used NITP to study nitric oxide (NO) signaling pathways within cells Source: Clearsynth: . NO is a signaling molecule involved in various physiological processes.

Nitric oxide scavenger

NITP can act as a scavenger of NO, which may be relevant in understanding cardiovascular diseases and other pathologies Source: Haz-Map: . However, more research is needed to understand the full implications of this function.

1-Nitroso-2,2,6,6-tetramethylpiperidine is an organic compound classified as a nitrosamine, characterized by the presence of a nitroso group (-NO) attached to a piperidine ring. Its chemical formula is C₉H₁₈N₂O, and it possesses unique structural properties that make it a subject of interest in various scientific fields. This compound is known for its role in the formation of stable nitroxyl radicals, which are significant in organic synthesis and biological studies .

- Oxidation: This compound can be oxidized to form stable nitroxyl radicals, which are useful in organic synthesis and as spin labels in electron spin resonance spectroscopy.

- Reduction: The nitroso group can be reduced to yield amines or hydroxylamines.

- Substitution: The nitroso group may participate in substitution reactions where it is replaced by other functional groups.

Common Reagents and Conditions- Oxidation Agents: Oxone and iodine are commonly used.

- Reducing Agents: Sodium borohydride or hydrogen gas with a catalyst can facilitate reduction.

- Substitution Nucleophiles: Various nucleophiles can be employed depending on the desired outcome.

Research indicates that 1-nitroso-2,2,6,6-tetramethylpiperidine has potential biological applications due to its ability to form stable radicals. These radicals can interact with biological macromolecules such as proteins and nucleic acids, making the compound valuable for studying protein structures and dynamics. Additionally, it has been investigated for its potential therapeutic applications, particularly in conditions related to oxidative stress .

The synthesis of 1-nitroso-2,2,6,6-tetramethylpiperidine typically involves the nitrosation of 2,2,6,6-tetramethylpiperidine using nitrosating agents like sodium nitrite in an acidic medium (often hydrochloric acid). The reaction is conducted under controlled temperature conditions to ensure high yields of the desired product. In industrial settings, similar methods are employed but optimized for larger scale production .

This compound has a wide range of applications across various fields:

- Chemistry: It serves as a precursor for synthesizing nitroxyl radicals essential in organic synthesis and electron spin resonance spectroscopy.

- Biology: Used as a spin label for studying protein dynamics.

- Medicine: Investigated for therapeutic applications targeting oxidative stress.

- Industry: Employed in producing hindered amine light stabilizers (HALS) for protecting polymers from UV degradation .

Studies on the interactions of 1-nitroso-2,2,6,6-tetramethylpiperidine with biological systems reveal its capacity to act as a probe for redox processes. The stable nitroxyl radicals formed from this compound can engage with various biological targets, providing insights into their mechanisms and potential therapeutic uses. Research continues to explore its interactions with different macromolecules and pathways involved in oxidative stress responses.

Several compounds share structural similarities with 1-nitroso-2,2,6,6-tetramethylpiperidine:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | C₉H₁₈N₂ | Precursor for nitrosation; used in metallo-amide bases synthesis. |

| TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | C₉H₁₈N₂O | A stable radical widely used as a catalyst and spin label. |

| N,N-Diisopropylethylamine | C₁₁H₁₅N | Non-nucleophilic base used in organic synthesis. |

Uniqueness

The uniqueness of 1-nitroso-2,2,6,6-tetramethylpiperidine lies in its nitroso functional group. This feature imparts distinct chemical reactivity and stability compared to similar compounds. Its ability to generate stable nitroxyl radicals enhances its utility in both chemical and biological applications .

The nitrosation of 2,2,6,6-tetramethylpiperidine to form 1-nitroso-2,2,6,6-tetramethylpiperidine represents a complex mechanistic process involving multiple potential pathways depending on reaction conditions [1] [2]. The fundamental mechanism begins with the formation of nitrosonium ions (NO+) from nitrous acid precursors, which serves as the active nitrosating species [17] [18].

Primary Mechanistic Pathway

The predominant mechanism involves the in situ generation of nitrous acid from sodium nitrite and mineral acids, typically hydrochloric acid [1] [4]. The initial step requires protonation of nitrous acid to form the nitrosonium ion according to the equilibrium: HONO + H+ ⇌ NO+ + H2O [17] [20]. This nitrosonium ion subsequently undergoes nucleophilic attack by the nitrogen atom of 2,2,6,6-tetramethylpiperidine [18] [23].

The steric hindrance imposed by the four methyl groups at positions 2 and 6 significantly influences the reaction kinetics and mechanism [2] [3]. Research demonstrates that alkylation of piperidine leads to considerable increases in activation enthalpy, with 2,6-dimethylpiperidine showing complete inhibition of nitrosation under standard conditions [2] [3]. This steric effect creates a unique mechanistic profile for 2,2,6,6-tetramethylpiperidine compared to less hindered analogues.

Alternative Mechanistic Pathways

Under specific conditions, alternative nitrosating agents can participate in the mechanism [1] [4]. Dinitrogen trioxide (N2O3) can serve as an effective nitrosating agent, particularly in alkaline aqueous solutions [1] [4]. The reaction proceeds through nucleophilic attack by the amine on the ON-ONO isomer of dinitrogen trioxide, which forms preferentially in aqueous solution through recombination of nitric oxide and nitrogen dioxide radicals [1] [4].

The reaction kinetics follow first-order dependence on both amine and nitrosating agent concentrations [1] [36]. Rate constants vary significantly with structural modifications, with piperidine showing approximately 3,300-fold greater reactivity than water toward nitrosation by dinitrogen trioxide [1] [4].

Temperature and pH Effects

Temperature exerts profound influence on the nitrosation mechanism and reaction rates [33] [37]. Lower temperatures favor more selective nitrosation while reducing competing decomposition pathways [33] [38]. The optimal pH range for nitrosation typically falls between 2 and 5, where sufficient nitrosonium ion concentration exists without excessive acid-catalyzed decomposition [9] [22].

Kinetic studies reveal that the nitrosation process exhibits apparent isotope effects, with deuterium substitution showing kinetic isotope effect values of approximately 1.73 [36]. This observation supports a mechanism involving proton transfer as a rate-limiting step in certain reaction pathways [36] [37].

Industrial-Scale Production Techniques and Purification Protocols

Industrial production of 1-nitroso-2,2,6,6-tetramethylpiperidine requires specialized techniques to manage the inherent instability and reactivity of nitroso compounds while achieving economically viable yields [31] [25].

Large-Scale Synthesis Protocols

The industrial synthesis typically employs a modified version of the laboratory nitrosation procedure, utilizing large-capacity stainless steel reactors equipped with efficient agitation and external cooling systems [31]. A representative industrial process involves charging 4,000-gallon reactors with aqueous solutions of 2,2,6,6-tetramethylpiperidine, followed by controlled addition of solid sodium nitrite and subsequent acidification [31].

The process optimization focuses on maintaining neutral to slightly alkaline conditions during nitrite addition to prevent premature formation of nitrogen oxides [31]. Sulfuric acid addition occurs gradually over 8-10 hour periods to control the vigorous exothermic reaction, with temperature maintenance below 40°C during most of the addition phase [31]. The final reaction temperature typically reaches 70-75°C during the completion phase [31].

| Process Parameter | Optimal Range | Critical Control Points |

|---|---|---|

| Initial pH | 7.0-9.5 | Prevents nitrogen oxide formation |

| Temperature during addition | <40°C | Controls reaction rate |

| Final reaction temperature | 70-75°C | Ensures completion |

| Acid addition time | 8-10 hours | Minimizes side reactions |

| Final pH | 3.5-4.5 | Optimal nitrosation conditions |

Industrial yields typically achieve 80-94% of theoretical values when process parameters are properly controlled [31]. The average production rates can reach 1,000 pounds per hour under optimized conditions, representing significant improvement over conventional batch processes [31].

Purification Protocols

The purification of 1-nitroso-2,2,6,6-tetramethylpiperidine presents unique challenges due to the compound's inherent instability and tendency toward decomposition [25] [27]. Industrial purification protocols typically employ a multi-step approach combining liquid-liquid extraction, column chromatography, and recrystallization techniques [25] [29].

The initial purification step involves aqueous extraction to remove inorganic salts and unreacted starting materials [27] [32]. Solid-phase extraction using coconut charcoal cartridges provides effective separation of nitroso compounds from aqueous matrices [32]. The extracted material subsequently undergoes column chromatography using silica gel stationary phases with acetone-petroleum ether eluent systems in 10:90 ratios [7] [29].

Recrystallization protocols require careful temperature control to prevent thermal decomposition [25] [30]. The process typically involves dissolution in minimal amounts of appropriate solvents followed by controlled cooling to promote crystal formation while excluding atmospheric moisture [30]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels [30].

Quality Control and Analytical Methods

Industrial production requires comprehensive analytical monitoring to ensure product quality and consistency [28] [32]. High-performance liquid chromatography using proprietary polar column chemistries, such as XSelect HSS T3 columns, enables reliable separation and quantification of nitroso impurities [28]. The analytical methods typically employ dual detection systems combining photodiode array and mass spectrometric detection [28].

Gas chromatography coupled with thermal energy analyzers provides sensitive detection of nitroso compounds at parts-per-billion levels [27]. The analytical protocols must account for the thermal instability of nitroso compounds, requiring specialized injection and detection conditions [27] [32].

Alternative Synthetic Routes Using Novel Nitrosating Agents

Recent developments in nitrosation chemistry have introduced several novel nitrosating agents that offer advantages over traditional sodium nitrite-based systems [5] [12] [15].

Tert-Butyl Nitrite Systems

Tert-butyl nitrite has emerged as an efficient nitrosating agent for synthesizing 1-nitroso-2,2,6,6-tetramethylpiperidine under solvent-free conditions [5]. This methodology eliminates the need for aqueous media and mineral acids, providing cleaner reaction profiles with excellent yields [5]. The reaction proceeds under mild conditions at room temperature, with the gaseous nitric oxide byproduct easily removed by nitrogen purging [5].

The tert-butyl nitrite approach demonstrates broad substrate tolerance and compatibility with acid-labile protecting groups [5]. Functional groups such as tert-butyldimethylsilyl and tert-butyloxycarbonyl remain stable under the standard reaction conditions, expanding the synthetic utility for complex molecular architectures [5].

N-Nitrososulfonamide Reagents

Novel N-nitrososulfonamide reagents represent a significant advancement in transnitrosation chemistry [12]. These crystalline materials maintain long-term stability under ambient storage conditions while providing effective nitrosation under mild experimental conditions [12]. The sulfonamide byproducts can be easily recovered and regenerated, offering economic advantages for large-scale applications [12].

The N-nitrososulfonamide reagents demonstrate irreversible transnitrosation with various nucleophiles, including secondary amines like 2,2,6,6-tetramethylpiperidine [12]. The methodology avoids many implementation details associated with framework-specific approaches while maintaining excellent selectivity [12].

Mechanochemical Nitrosation

Recent investigations have explored mechanochemical approaches using stainless steel milling balls for solid-phase nitrosation reactions [21]. This methodology employs sodium nitrite and sodium hydrogen sulfate in stoichiometric ratios with mechanical activation at 30 Hz frequency [21]. The conversions achieve high efficiency with minimal unselective side reactions [21].

The mechanochemical process demonstrates particular effectiveness for less basic nitrosamines, which exhibit lower competitive acid-base activity with nitrous acid intermediates [21]. Reaction times typically range from 60 to 120 minutes, with crude products obtained as solids that require minimal purification [21].

| Nitrosating Agent | Reaction Conditions | Typical Yields | Advantages |

|---|---|---|---|

| Tert-butyl nitrite | Solvent-free, room temperature | 85-95% | Clean reaction profile, mild conditions |

| N-nitrososulfonamide | Mild, ambient storage stable | 80-90% | Reagent regeneration, long-term stability |

| Mechanochemical | Solid-phase, 30 Hz milling | 75-85% | Solvent-free, rapid processing |

| Acetic anhydride/NaNO2 | Dichloromethane, room temperature | 70-85% | Simple workup, commercial availability |

Acetic Anhydride-Sodium Nitrite Systems

The combination of acetic anhydride with sodium nitrite in dichloromethane provides an effective alternative nitrosating system [7]. This method generates nitrosonium ions in situ through the interaction of acetic anhydride with sodium nitrite, avoiding the need for strong mineral acids [7]. The reaction proceeds at room temperature with vigorous stirring, and progress can be monitored by thin-layer chromatography [7].

The workup procedure involves simple filtration to remove precipitates followed by solvent evaporation [7]. Further purification, when required, utilizes column chromatography with acetone-petroleum ether eluent systems [7]. This methodology offers good functional group tolerance and provides access to N-nitroso compounds that may be difficult to prepare using conventional approaches [7].

Thermal Decomposition Kinetics in Acidic Media

The thermal stability of 1-Nitroso-2,2,6,6-tetramethylpiperidine demonstrates pronounced sensitivity to acidic conditions, exhibiting accelerated decomposition kinetics that follow first-order reaction mechanisms. Comprehensive thermal analysis reveals that the compound undergoes exothermic decomposition with onset temperatures typically ranging between 129°C and 156°C, consistent with the thermal behavior observed for related nitroso compounds [4].

The kinetic parameters governing thermal decomposition in acidic media demonstrate significant dependence on both temperature and solution acidity. Arrhenius analysis of decomposition kinetics reveals pre-exponential factors ranging from log A = 11.6 to 13.7, with corresponding activation energies spanning 16.9 to 20.1 kcal/mol [5] [6]. These parameters indicate that thermal decomposition proceeds through a unimolecular fragmentation pathway, consistent with nitrogen-nitrogen bond homolysis as the rate-determining step.

Temperature Effects on Decomposition Kinetics

The thermal decomposition rate exhibits exponential dependence on temperature, with higher temperatures dramatically accelerating the breakdown process. At elevated temperatures, the compound demonstrates rapid conversion to multiple decomposition products, including nitroxyl radicals, nitric oxide, and various carbonyl-containing species [8] [4]. The decomposition mechanism appears to involve initial nitrogen-nitrogen bond cleavage, followed by secondary reactions that generate the observed product distribution.

pH-Dependent Stability Characteristics

Acidic conditions significantly enhance the thermal decomposition rate of 1-Nitroso-2,2,6,6-tetramethylpiperidine. At pH 2.0, the compound exhibits half-lives ranging from 1.2 to 2.1 minutes, demonstrating extremely rapid degradation under strongly acidic conditions [9]. This enhanced decomposition rate results from acid-catalyzed activation of the nitroso group, which facilitates nitrogen-nitrogen bond heterolysis and subsequent fragmentation reactions.

In contrast, at pH 5.5, the half-life extends to approximately 4-8 hours, indicating substantially improved stability at moderately acidic conditions [9]. This pH-dependent behavior reflects the protonation equilibrium of the nitroso nitrogen, where increased acidity promotes formation of more reactive protonated intermediates that undergo faster decomposition.

Solvent Effects on Thermal Decomposition

The thermal decomposition kinetics demonstrate pronounced solvent dependence, with polar solvents generally accelerating the decomposition process compared to nonpolar environments [6] [10]. This solvent effect arises from differential stabilization of transition states and intermediates during the decomposition pathway. Polar solvents facilitate charge separation during nitrogen-nitrogen bond cleavage, thereby lowering the activation barrier for thermal decomposition.

Solubility Profile in Protic vs. Aprotic Solvents

The solubility characteristics of 1-Nitroso-2,2,6,6-tetramethylpiperidine exhibit substantial variation between protic and aprotic solvent systems, reflecting the compound's ability to participate in hydrogen bonding interactions and its sensitivity to nucleophilic attack by protic species.

Protic Solvent Behavior

In protic solvents, 1-Nitroso-2,2,6,6-tetramethylpiperidine demonstrates moderate solubility accompanied by gradual hydrolytic decomposition. The compound exhibits limited stability in aqueous media, undergoing rapid hydrolysis that proceeds through nucleophilic attack of water molecules on the activated nitroso group [2] [9]. This hydrolytic process generates hydroxylamine derivatives and various nitrogen-containing fragments, significantly limiting the compound's utility in aqueous systems.

The presence of hydrogen bond donors in protic solvents facilitates formation of intermolecular hydrogen bonds with the nitroso oxygen, which can activate the nitrogen-nitrogen bond toward heterolytic cleavage [10] [9]. This interaction pattern contributes to the enhanced reactivity observed in protic media and explains the reduced stability compared to aprotic environments.

Aprotic Solvent Characteristics

Aprotic solvents provide significantly enhanced stability for 1-Nitroso-2,2,6,6-tetramethylpiperidine, with the compound demonstrating excellent solubility and reduced susceptibility to decomposition. In acetonitrile, dimethyl sulfoxide, and other polar aprotic solvents, the compound maintains structural integrity for extended periods, making these solvents preferred for synthetic applications and analytical characterization [10] [11].

The improved stability in aprotic media results from the absence of nucleophilic protic species that can attack the electrophilic nitroso group. Additionally, aprotic solvents cannot participate in hydrogen bonding interactions that would activate the nitrogen-nitrogen bond, thereby preserving the compound's structural integrity under ambient conditions.

Comparative Solubility Data

Systematic solubility studies reveal that 1-Nitroso-2,2,6,6-tetramethylpiperidine exhibits excellent solubility in most organic solvents, including chloroform, dichloromethane, tetrahydrofuran, and ethyl acetate [2] . The compound demonstrates particularly favorable solubility characteristics in moderately polar aprotic solvents, where both dissolution and stability are optimized for practical applications.

Photochemical Reactivity and UV-Vis Absorption Characteristics

The photochemical behavior of 1-Nitroso-2,2,6,6-tetramethylpiperidine reveals distinctive spectroscopic properties and remarkable photolability that enable controlled photochemical transformations under appropriate irradiation conditions.

Electronic Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of 1-Nitroso-2,2,6,6-tetramethylpiperidine exhibits characteristic absorption bands that reflect the electronic structure of the nitroso chromophore. The compound displays prominent absorption maxima at 228 nm (π → π* transition) and 332 nm (n → π* transition), with extinction coefficients of 7378 M⁻¹cm⁻¹ and 109 M⁻¹cm⁻¹, respectively [12]. Additional weaker absorption features appear in the 390-425 nm region, contributing to the compound's characteristic yellow to orange coloration [13] [12] [14].

The n → π* transition at 332 nm represents the primary photochemically active absorption band, corresponding to promotion of a nonbonding electron from the nitroso nitrogen to an antibonding π* orbital. This electronic excitation weakens the nitrogen-nitrogen bond and facilitates subsequent photochemical bond cleavage processes.

Photochemical Reaction Mechanisms

Photochemical activation of 1-Nitroso-2,2,6,6-tetramethylpiperidine proceeds through nitrogen-nitrogen bond homolysis, generating nitric oxide and aminyl radical intermediates [12] [14] [15]. This photodissociation process exhibits quantum yields typically less than 0.3 in solution phase, reflecting the influence of solvent cage effects and competitive deactivation pathways that reduce the efficiency of productive photochemical bond cleavage [12].

The photochemical mechanism involves initial electronic excitation to the singlet excited state, followed by intersystem crossing to the triplet manifold where bond cleavage predominantly occurs. The resulting radical intermediates undergo various secondary reactions, including hydrogen abstraction, radical recombination, and reaction with molecular oxygen to generate stable nitroxyl radicals [12] [14] [15].

Wavelength-Dependent Photoreactivity

The photochemical reactivity demonstrates pronounced wavelength dependence, with maximum efficiency observed upon irradiation in the 300-400 nm range where the n → π* absorption is most intense. Visible light irradiation (λ > 400 nm) can also induce photochemical transformation, although with reduced quantum efficiency compared to ultraviolet excitation [16] [15].

The photolability of 1-Nitroso-2,2,6,6-tetramethylpiperidine under ambient lighting conditions necessitates careful storage and handling procedures to prevent unwanted photodecomposition. Dark storage conditions or amber containers are typically employed to maintain compound integrity during extended storage periods.

Environmental Factors Affecting Photochemical Behavior

The photochemical reactivity exhibits sensitivity to environmental factors including oxygen concentration, solvent polarity, and temperature. The presence of molecular oxygen can significantly alter the product distribution by intercepting radical intermediates and promoting formation of oxygenated products [10] [12]. Solvent polarity influences both the absorption spectrum and the efficiency of photochemical bond cleavage, with polar solvents generally enhancing the photochemical reactivity through stabilization of charge-separated excited states.